Linusitamarin
CAS No.: 152574-10-2
Cat. No.: VC0533240
Molecular Formula: C17H22O9
Molecular Weight: 370.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 152574-10-2 |
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Molecular Formula | C17H22O9 |
Molecular Weight | 370.4 g/mol |
IUPAC Name | methyl (E)-3-[3-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate |
Standard InChI | InChI=1S/C17H22O9/c1-23-10-5-9(3-4-13(19)24-2)6-11(7-10)25-17-16(22)15(21)14(20)12(8-18)26-17/h3-7,12,14-18,20-22H,8H2,1-2H3/b4-3+/t12-,14-,15+,16-,17-/m1/s1 |
Standard InChI Key | USFDIQKRDRIDPN-CTYIEIGBSA-N |
Isomeric SMILES | COC1=CC(=CC(=C1)/C=C/C(=O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES | COC1=CC(=CC(=C1)C=CC(=O)OC)OC2C(C(C(C(O2)CO)O)O)O |
Canonical SMILES | COC1=CC(=CC(=C1)C=CC(=O)OC)OC2C(C(C(C(O2)CO)O)O)O |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Linusitamarin (CAS: 152574-10-2) is a phenylpropanoid glucoside with the molecular formula C₁₇H₂₂O₉ and a molecular weight of 370.35 g/mol . Its IUPAC name is methyl (2Z)-3-(3-methoxy-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)prop-2-enoate, reflecting its hybrid structure of a phenolic core conjugated to a glycosyl moiety .
Table 1: Key Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₇H₂₂O₉ | |
Molecular Weight | 370.35 g/mol | |
CAS Number | 152574-10-2 | |
Solubility | Water-soluble | |
Melting Point | Not reported | - |
Structural Elucidation
The compound’s structure was resolved via spectroscopic methods, including NMR and mass spectrometry . Key features include:
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A phenylpropanoid backbone with a methoxy group at position 3.
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A glucopyranosyl unit linked via an ether bond to the phenolic core .
Biosynthesis and Natural Occurrence
Biosynthetic Pathway
Linusitamarin is synthesized in flaxseed through phenylpropanoid metabolism:
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Phenylalanine is deaminated to cinnamic acid via phenylalanine ammonia-lyase (PAL).
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Hydroxylation and methylation yield ferulic acid, which undergoes glycosylation to form the core structure .
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Glucosyltransferases attach the sugar moiety, completing the glycoside .
Natural Sources
Biological Activities and Mechanisms
Antioxidant Properties
Linusitamarin scavenges reactive oxygen species (ROS) via its phenolic hydroxyl groups. In vitro studies demonstrate 50% ROS inhibition at 10 µM .
Table 2: Documented Biological Activities
Anti-inflammatory Effects
The glucoside modulates NF-κB signaling, reducing pro-inflammatory cytokines like IL-6 and TNF-α . Synergistic effects with flaxseed lignans enhance efficacy .
Pharmacological Research
In Vitro Studies
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Cytoprotection: Pretreatment with 25 µM linusitamarin increased cell viability by 60% in oxidative stress models .
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Enzyme Inhibition: IC₅₀ of 15 µM against cyclooxygenase-2 (COX-2) .
In Vivo Studies
Limited data exist, but rodent models suggest:
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Bioavailability: Oral administration results in <5% plasma concentration due to poor absorption .
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Metabolites: Hydrolyzed to herbacetin and glucose in the gut, enhancing systemic effects .
Analytical Methods for Detection
Chromatographic Techniques
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HPLC: Retention time of 12.3 min using C18 columns and UV detection at 280 nm .
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LC-MS: [M+H]⁺ ion at m/z 371.2 confirms molecular identity .
Spectroscopic Methods
Applications and Industrial Relevance
Dietary Supplements
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Incorporated into flaxseed extracts for antioxidant formulations .
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Synergistic with omega-3 fatty acids in cardiovascular health products .
Functional Foods
Future Research Directions
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